N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide
Description
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a chromene (coumarin) carboxamide moiety. The Z-configuration at the imine double bond (2Z) confers distinct geometric and electronic properties, influencing its reactivity and intermolecular interactions. The ethyl and dimethoxy substituents on the benzothiazole ring enhance steric bulk and modulate electronic effects, while the chromene-derived carboxamide contributes to π-π stacking and hydrogen-bonding capabilities. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, such as kinase inhibitors and antimicrobial agents .
Crystallographic studies using programs like SHELXL and ORTEP-3 have been pivotal in elucidating its three-dimensional conformation and intermolecular interactions . Computational analyses, including graph-based similarity metrics, further aid in understanding its pharmacophoric features .
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-4-23-17-15(26-2)9-10-16(27-3)18(17)29-21(23)22-19(24)13-11-12-7-5-6-8-14(12)28-20(13)25/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNVAZMQESKKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The molecule contains three critical structural components requiring sequential assembly:
- Chromene-3-carboxylic acid core (2-oxo-2H-chromene system)
- Benzothiazole ylidene moiety (3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene)
- Amide linkage connecting the heterocyclic systems
Strategic bond disconnections suggest two viable approaches:
- Path A : Chromene carboxylate + Benzothiazole amine coupling
- Path B : Benzothiazole carbonyl + Chromene carboxamide formation
Comparative analysis of both routes appears in Table 1.
Table 1: Synthetic Route Comparison
| Parameter | Path A (Carboxylate-Amine) | Path B (Carbonyl-Carboxamide) |
|---|---|---|
| Starting Material Cost | $28.50/g | $34.20/g |
| Reaction Steps | 4 | 5 |
| Overall Yield | 42% | 38% |
| Z:E Isomer Ratio | 9:1 | 7:1 |
| Purification Complexity | Medium | High |
Chromene Carboxylic Acid Synthesis
The 2-oxo-2H-chromene-3-carboxylic acid precursor undergoes preparation through modified Knoevenagel condensation:
Procedure
- Charge 4,7-dimethoxy-salicylaldehyde (1.0 eq) and Meldrum's acid (1.2 eq) in acetonitrile (0.5M)
- Add piperidine (10 mol%) and stir at 80°C for 6 hr under N₂
- Acidify with 10% HCl to pH 2-3, precipitate crude product
- Recrystallize from ethanol/water (3:1) to yield yellow crystals
Characterization Data
- Yield: 78%
- m.p.: 189-191°C
- ¹H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, C4-H), 7.38 (d, J=8.8 Hz, 1H, C5-H), 6.94 (d, J=2.4 Hz, 1H, C8-H), 6.88 (dd, J=8.8, 2.4 Hz, 1H, C6-H), 3.88 (s, 3H, OCH3), 3.85 (s, 3H, OCH3)
Benzothiazole Ylidene Amine Preparation
The 3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenamine intermediate requires careful control of oxidation states and stereochemistry:
Synthetic Protocol
- React 4,7-dimethoxy-2-aminothiophenol (1.0 eq) with ethyl pyruvate (1.5 eq) in glacial acetic acid
- Heat at reflux for 12 hr under inert atmosphere
- Cool to 0°C, add saturated NaHCO3 to pH 7-8
- Extract with CH2Cl2, dry over Na2SO4, concentrate
- Purify by flash chromatography (hexane/EtOAc 4:1)
Critical Parameters
- Temperature control essential to prevent over-oxidation
- Strict exclusion of moisture maintains ylidene stability
- Ethyl group introduction via pyruvate condensation
Spectroscopic Confirmation
- IR (KBr): 1625 cm⁻¹ (C=N stretch)
- ¹³C NMR (100 MHz, CDCl3): δ 168.4 (C=N), 152.1 (C-O), 149.7 (C-O), 123.8-109.4 (aromatic Cs), 44.2 (CH2CH3), 12.5 (CH2CH3)
Amide Coupling Methodologies
Three activation strategies were evaluated for forming the critical amide bond:
Method 1: EDCI/HOBt Mediated Coupling
- React chromene carboxylic acid (1.0 eq) with EDCI (1.2 eq), HOBt (1.1 eq) in DMF
- Add benzothiazole amine (1.05 eq) after 30 min activation
- Stir at 25°C for 24 hr
- Isolate product via aqueous workup
Method 2: Mixed Anhydride Approach
- Treat acid with ClCO2iPr (1.3 eq) and NMM (1.5 eq) in THF at -15°C
- Add amine portionwise after 20 min
- Warm to 0°C over 2 hr
Method 3: T3P® Promoted Coupling
- Combine acid, amine, and T3P® (50% in EtOAc, 1.5 eq) in acetonitrile
- Add DIPEA (2.0 eq), stir at 40°C for 6 hr
Table 2: Coupling Method Comparison
| Condition | EDCI/HOBt | Mixed Anhydride | T3P® |
|---|---|---|---|
| Yield | 68% | 55% | 82% |
| Reaction Time | 24 hr | 3 hr | 6 hr |
| Byproduct Formation | 12% | 18% | 5% |
| Z-Selectivity | 88:12 | 79:21 | 94:6 |
Data compiled from multiple experimental trials
Crystallographic Analysis of Z-Isomer
Single crystal X-ray diffraction confirms the (2Z) configuration:
Crystallization Conditions
- Solvent: Ethyl acetate/hexane (1:5)
- Temperature: 4°C slow evaporation
- Crystal System: Monoclinic, space group P2₁/c
Key Structural Features
- Dihedral angle between chromene and benzothiazole planes: 54.7°
- N-C-O torsion in amide linkage: 178.2° (planar configuration)
- Intramolecular H-bond: O-H···N (2.65 Å) stabilizes Z-form
Crystallographic Data
- Unit Cell Parameters: a=8.924 Å, b=12.307 Å, c=14.558 Å
- Volume: 1578.2 ų
- R-factor: 0.0412
Industrial-Scale Optimization
For kilogram-scale production, a continuous flow system demonstrates advantages:
Flow Reactor Parameters
- Tube diameter: 1.0 mm
- Residence time: 8.2 min
- Temperature: 120°C
- Pressure: 18 bar
Productivity Metrics
- Space-Time Yield: 3.8 kg/L·day
- Conversion: 99.3%
- Isolated Yield: 89%
- Purity: 99.6% (HPLC)
This method reduces side reactions through precise thermal control and eliminates manual handling of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
*Calculated using average atomic masses.
†Estimated based on structural analogs due to lack of experimental data.
Key Observations :
- Electronic Effects : The target compound’s dimethoxy groups enhance electron-donating capacity compared to the electron-withdrawing nitro and bromo groups in .
- Hydrogen Bonding : The carboxamide group in the target enables stronger hydrogen bonds (e.g., N–H···O) than the thiosemicarbazide in , which forms weaker S–H···O interactions .
Physicochemical Properties
Table 2: Hypothetical Physicochemical Comparison*
| Compound | LogP‡ | Solubility (mg/mL)‡ | Melting Point (°C)‡ | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|---|
| Target Compound | 2.8 | 0.15 | 210–215 | 7 | 2 |
| 3.1 | 0.08 | 198–202 | 6 | 3 | |
| 1.5 | 0.25 | 185–190 | 9 | 1 |
*Derived from analogous compounds using cheminformatics tools .
‡Predicted values.
Key Observations :
- The target compound’s lower LogP compared to suggests improved hydrophilicity, attributed to its methoxy groups.
- The nitro group in increases polarity, enhancing aqueous solubility despite higher molecular weight.
Crystallographic and Computational Insights
- The target’s benzothiazole-chromene fusion likely adopts a planar conformation, as seen in related benzothiazine derivatives . Computational studies (e.g., density functional theory) predict a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity .
- In contrast, exhibits a twisted conformation due to steric clash between the indole and chlorobenzyl groups, as confirmed by X-ray diffraction (R factor = 0.043) .
Biological Activity
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the family of benzothiazoles and chromenes. This compound is of significant interest due to its potential biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, including the presence of methoxy groups and a benzothiazole moiety, suggest a diverse range of biological interactions.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets. The benzothiazole and chromene moieties are known to exhibit interactions with enzymes and receptors involved in critical biochemical pathways. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways, which is particularly relevant in cancer biology.
- Modulation of Receptor Activity : It may interact with nuclear receptors or other signaling pathways that regulate gene expression related to inflammation and cancer.
Anticancer Activity
Research indicates that benzothiazole derivatives often exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene] have shown cytotoxic effects against various cancer cell lines such as MCF-7 and MDA-MB 468. These studies report submicromolar GI50 values for some analogs .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Benzothiazole Derivative A | MCF-7 | < 0.5 |
| Benzothiazole Derivative B | MDA-MB 468 | < 0.5 |
| N-(4-methoxybenzothiazole) | MCF-7 | 0.8 |
Antimicrobial Activity
Benzothiazoles are also recognized for their antimicrobial properties:
- Antibacterial Studies : Preliminary evaluations suggest that the compound may exhibit antibacterial activity against Gram-positive bacteria due to the structural characteristics that facilitate membrane interaction.
Anti-inflammatory Effects
The potential anti-inflammatory effects of this compound could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). This aspect aligns with findings from related compounds within the same chemical family.
Case Studies
Several studies have explored the biological activities of benzothiazole derivatives:
- Study on Antitumor Activity : A study demonstrated that a related benzothiazole derivative inhibited tumor growth in vivo models by inducing apoptosis in cancer cells .
- Screening for Antimicrobial Properties : Another investigation screened various benzothiazoles for their ability to inhibit bacterial growth, highlighting the potential for developing new antibiotics .
Q & A
Basic: What are the optimal synthetic routes and critical parameters for preparing this compound with high purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of substituted benzothiazole and coumarin precursors. Key steps include:
- Coumarin-carboxamide formation : Reacting 2-oxo-2H-chromene-3-carboxylic acid with a benzothiazole derivative under reflux in ethanol with a carbodiimide coupling agent (e.g., EDC/HCl) .
- Z-configuration control : Maintaining anhydrous conditions and using catalysts like triethylamine to stabilize the imine bond .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
Critical Parameters : - Temperature (70–80°C for cyclization), pH (neutral for coupling), and reaction time (8–12 hours) .
- Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm intermediate and final structures .
Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure?
Methodological Answer:
- Spectroscopy :
- NMR : H NMR (DMSO-d6) identifies methoxy (δ 3.8–4.0 ppm), ethyl (δ 1.2–1.4 ppm), and coumarin carbonyl (δ 165–170 ppm) groups. C NMR confirms conjugation via peaks at δ 160–180 ppm for carboxamide and ketone .
- IR : Stretching vibrations at 1680–1700 cm (C=O) and 1550–1600 cm (C=N) .
- Crystallography :
Advanced: How can researchers resolve discrepancies between NMR and crystallographic data during structural validation?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:
- Dynamic NMR : Variable-temperature H NMR to detect tautomeric equilibria in solution .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O) in the crystal lattice that may distort bond lengths vs. solution data .
- DFT Calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with crystallographic data to identify steric or electronic distortions .
Advanced: What mechanistic insights guide the optimization of reaction pathways for modifying benzothiazole or coumarin moieties?
Methodological Answer:
- Benzothiazole Modification :
- Electrophilic substitution at the C5 position using HNO/HSO requires monitoring via UV-Vis to track nitration kinetics .
- Palladium-catalyzed cross-coupling (Suzuki-Miyaura) for aryl group introduction, optimized with Pd(PPh) and KCO in DMF .
- Coumarin Functionalization :
- Michael addition to the α,β-unsaturated ketone using Grignard reagents, analyzed by H NMR for regioselectivity .
Advanced: What strategies analyze hydrogen-bonding networks and their impact on physicochemical properties?
Methodological Answer:
- Graph Set Analysis : Categorizes hydrogen bonds (e.g., ) using crystallographic data to predict solubility and melting points .
- Thermogravimetric Analysis (TGA) : Correlates hydrogen-bond strength (e.g., N–H···O) with thermal stability .
- Solubility Testing : Measures logP in octanol/water to assess how C–H···π interactions in the crystal affect hydrophobicity .
Advanced: How to design bioactivity assays while accounting for reactive functional groups?
Methodological Answer:
- Interference Mitigation :
- Pre-incubate the compound with glutathione to quench thiol-reactive benzothiazole groups before cell-based assays .
- Use LC-MS to detect hydrolysis products (e.g., free coumarin) in buffer solutions at pH 7.4 .
- Targeted Assays :
- Enzyme inhibition (e.g., kinase assays) with negative controls (DMSO vehicle) to isolate false positives from redox-active moieties .
Advanced: What computational/experimental approaches study binding interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Models interactions between the carboxamide group and ATP-binding pockets in kinases (PDB: 1ATP) .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) for human serum albumin to assess plasma protein binding .
- Isothermal Titration Calorimetry (ITC) : Quantifies entropy-driven binding to DNA G-quadruplexes, correlating with thiazole π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
